tert-Butyl (4-methylpyrrolidin-3-yl)carbamate
CAS No.: 107610-92-4
Cat. No.: VC21272774
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107610-92-4 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | BKITXDSDJGOXPN-UHFFFAOYSA-N |
| SMILES | CC1CNCC1NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1CNCC1NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is characterized by its unique molecular structure consisting of a pyrrolidine ring with a methyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This structural arrangement confers specific chemical properties that make it valuable in various chemical and biological applications.
Physical and Chemical Characteristics
The compound features a molecular formula of C10H20N2O2 with a molecular weight of 200.28 g/mol. It contains a secondary amine within the pyrrolidine ring structure and a carbamate functional group. The tert-butyl group serves as a protecting group for the nitrogen atom, which is a common strategy in organic synthesis to prevent undesired reactions at the nitrogen center during multi-step syntheses.
Table 1: Key Chemical Identifiers and Properties of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate
| Property | Information |
|---|---|
| IUPAC Name | tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate |
| CAS Number | 107610-92-4 |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
| Standard InChIKey | BKITXDSDJGOXPN-UHFFFAOYSA-N |
| SMILES | CC1CNCC1NC(=O)OC(C)(C)C |
| PubChem CID | 14738853 |
The compound contains multiple functional groups that influence its reactivity profile:
-
A pyrrolidine ring featuring a secondary amine (basic site)
-
A carbamate group (-NC(=O)O-) capable of hydrogen bonding
-
A tert-butyl group providing steric bulk and hydrophobicity
-
A methyl substituent at the 4-position of the pyrrolidine ring
Stereochemistry
A significant aspect of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is its stereochemistry. The compound can exist in different stereoisomeric forms due to the presence of two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The (3S,4R) stereoisomer is specifically identified with CAS No. 319906-53-1. The stereochemical configuration is crucial for biological activity since different stereoisomers may interact differently with biological targets.
Derivatives and Related Compounds
Several derivatives of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate exist, with the hydrochloride salt being particularly notable.
Hydrochloride Salt
The hydrochloride salt form, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride, has different physical properties compared to the parent compound. This salt has a molecular formula of C10H21ClN2O2 and a higher molecular weight of 236.74 g/mol due to the addition of HCl .
Table 2: Comparison of Parent Compound and Its Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C10H20N2O2 | C10H21ClN2O2 |
| Molecular Weight | 200.28 g/mol | 236.74 g/mol |
| CAS Number | 107610-92-4 | Multiple entries (e.g., 2097068-61-4) |
| Solubility | Less water-soluble | Enhanced water solubility |
| Stability | Standard | Potentially improved stability |
The formation of the hydrochloride salt typically improves water solubility, which can be advantageous for pharmaceutical applications. The salt is formed by protonation of the basic nitrogen atom in the pyrrolidine ring, which creates an ionic compound.
Stereoisomers
Due to the presence of two stereocenters in the molecule, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate can exist in several stereoisomeric forms:
-
(3R,4R)-isomer
-
(3S,4S)-isomer
-
(3R,4S)-isomer
-
(3S,4R)-isomer
Each of these stereoisomers potentially possesses different biological activities and chemical behaviors. The (3S,4R) and (3R,4R) configurations are specifically mentioned in the literature .
Applications in Research and Medicine
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has significant importance in pharmaceutical research and medicinal chemistry due to its structural features and functional groups.
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of biologically active molecules and potential drug candidates. The presence of the Boc protecting group allows for selective chemical transformations, making it useful in multi-step syntheses of complex pharmaceutical compounds.
Biological Activity
Carbamates, including derivatives of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate, are known for their diverse biological activities. These may include:
-
Enzyme inhibition properties
-
Potential applications in neurological disorder treatments
-
Use as building blocks for compounds targeting specific receptors or enzymes
The stereochemistry of the compound is critical for its biological activity, as different stereoisomers may interact differently with biological targets such as enzymes and receptors.
Analytical Characterization
The identification and characterization of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate typically involve various analytical techniques that provide structural confirmation and purity assessment.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to characterize the structure of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate. The NMR spectrum would show characteristic signals for:
-
The tert-butyl group (typically a singlet at approximately 1.4-1.5 ppm)
-
The methyl group at the 4-position of the pyrrolidine ring
-
The pyrrolidine ring protons
-
The NH of the carbamate group
Other spectroscopic methods that would be valuable for characterization include:
-
Infrared spectroscopy (IR) to identify the carbamate C=O stretching frequency
-
Mass spectrometry to confirm the molecular weight and fragmentation pattern
-
X-ray crystallography for definitive stereochemical assignment
Chemical Reactivity and Interactions
The reactivity of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate is largely determined by its functional groups and their properties.
Key Reactions
The compound can undergo various chemical transformations:
-
Deprotection of the Boc group under acidic conditions to reveal the free amine
-
Nucleophilic substitution reactions at the pyrrolidine nitrogen
-
Functionalization of the carbamate group
-
Stereochemical transformations at the stereogenic centers
Molecular Interactions
In biological systems, tert-Butyl (4-methylpyrrolidin-3-yl)carbamate can participate in several types of molecular interactions:
-
Hydrogen bonding through the NH and C=O of the carbamate group
-
Basic properties of the pyrrolidine nitrogen allowing for acid-base interactions
-
Hydrophobic interactions via the tert-butyl and methyl groups
-
Stereochemically controlled binding to specific receptor sites
These interactions contribute to the compound's potential biological activities and pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume